molecular formula C12H19NO3 B022665 (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid CAS No. 709031-29-8

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

Cat. No.: B022665
CAS No.: 709031-29-8
M. Wt: 225.28 g/mol
InChI Key: ZOFWFAZCJJJYCE-WNMKMJAUSA-N
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Description

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid: is a unique compound characterized by the presence of an adamantane structure, which is a highly stable and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . This method leverages the unique stability and reactivity of carbocation or radical intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, utilizing advanced catalytic systems to ensure high yield and purity. The process conditions are optimized to maintain the structural integrity of the adamantane framework while introducing the desired functional groups.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity and stability.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.

Scientific Research Applications

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The adamantane structure provides a stable scaffold that can interact with various biological molecules, potentially modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, influencing their function and activity.

Comparison with Similar Compounds

Uniqueness: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is unique due to its specific combination of the adamantane structure with an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFWFAZCJJJYCE-WNMKMJAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437544
Record name 3-Hydroxy-1-adamantyl-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-29-8
Record name 3-Hydroxy-1-adamantyl-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

α-Bromo-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid (Formula Q) is then dissolved in ammonium hydroxide, preferably 30% ammonium hydroxide and the reaction mixture is heated preferably to 65° C. The reaction mixture is then concentrated to a solid. EtOH is then added and the reaction is again concentrated to yield a racemic mixture comprising (
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
Reactant of Route 2
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(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
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(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
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(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
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(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
Reactant of Route 6
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
Customer
Q & A

Q1: What are the main differences between the two synthesis methods for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid described in the research papers?

A1: The two research papers present distinct approaches to synthesizing this compound:

    Q2: What are the potential benefits of using the novel PDH mutant for the synthesis of this compound?

    A2: The utilization of the engineered PDH mutant offers several advantages over existing methods:

    • High Enantioselectivity []: The mutant exhibits exceptional enantioselectivity, yielding the desired (S)-enantiomer of the this compound with greater than 99.9% enantiomeric excess. This high purity is crucial for pharmaceutical applications.
    • Increased Efficiency []: The mutant enzyme demonstrates enhanced catalytic activity, enabling a faster reaction rate and achieving high yields (95%) within a shorter timeframe (12 hours). This efficiency translates to reduced production costs and increased scalability.
    • Improved Stability []: The PDH mutant exhibits increased thermal stability compared to the wild-type enzyme. This property allows for reactions to be conducted at higher temperatures, potentially further accelerating the reaction rate and improving process efficiency.

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